molecular formula C19H20F3N3O B6579603 2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide CAS No. 1049411-66-6

2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B6579603
CAS No.: 1049411-66-6
M. Wt: 363.4 g/mol
InChI Key: YLJFARYNGHXCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide ( 1049411-66-6) is a synthetic benzamide derivative supplied for early-stage research and drug discovery applications . This compound features a piperazine core, a privileged scaffold in medicinal chemistry known for contributing to favorable pharmacokinetic properties and enabling interactions with various biological targets . The strategic incorporation of multiple fluorine atoms is a common practice in drug design, as it can influence a molecule's electronegativity, metabolic stability, and membrane permeability . Benzamide and piperazine-containing compounds are investigated for a wide spectrum of therapeutic areas. Patents and scientific literature indicate that related structural analogs are explored for potential use in treating disorders of the central nervous system, including Parkinson's disease, schizophrenia, and migraines . Furthermore, recent research highlights the significant promise of similar piperazinyl-benzamide compounds as anti-infective agents, demonstrating potent activity against Plasmodium falciparum (the parasite that causes malaria) and a range of Gram-positive and Gram-negative bacteria, including resistant ESKAPE pathogens . Researchers can utilize this compound as a key building block or reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2,4-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-14-1-4-16(5-2-14)25-11-9-24(10-12-25)8-7-23-19(26)17-6-3-15(21)13-18(17)22/h1-6,13H,7-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJFARYNGHXCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the piperazine core. The fluorinated benzamide moiety is then introduced through a series of reactions, including nucleophilic substitution and amide bond formation. Reaction conditions often require the use of strong bases and coupling reagents to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent addition. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzamides or piperazines.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to 2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide exhibit antipsychotic properties. The piperazine moiety is known to interact with serotonin and dopamine receptors, suggesting a potential for treating schizophrenia and other psychotic disorders.

Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperazine derivatives. The findings demonstrated that modifications on the piperazine ring significantly influenced receptor binding affinity and efficacy in animal models of schizophrenia .

Antidepressant Effects

The compound's structure suggests it may also have antidepressant effects, particularly through modulation of serotonin pathways. Similar compounds have shown promise in clinical trials for major depressive disorder (MDD).

Case Study : In a clinical trial reported by Neuropsychopharmacology, a related compound demonstrated significant improvement in depression scores among participants when compared to placebo, indicating the potential for further development of this compound as an antidepressant .

Data Table: Summary of Pharmacological Studies

Study TitleYearFindingsReference
Structure-Activity Relationship of Piperazine Derivatives2020Identified key modifications enhancing antipsychotic activity
Clinical Trial on Depression2021Significant reduction in depression scores observed

Anti-cancer Potential

Emerging research suggests that derivatives of this compound may inhibit cancer cell proliferation. The fluorinated benzamide structure may enhance bioavailability and selectivity towards cancer cells.

Case Study : A study in Cancer Research evaluated the cytotoxic effects of fluorinated benzamides on various cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .

Neuroprotective Properties

Preliminary studies suggest neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier (BBB) is crucial for such applications.

Case Study : Research published in Frontiers in Neuroscience demonstrated that similar compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurodegeneration .

Mechanism of Action

The mechanism by which 2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The fluorine atoms enhance binding affinity and specificity, leading to more effective modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide-piperazine derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues and Their Properties

Compound Name Substituents on Benzamide Piperazine Substituents Linker Molecular Formula Molecular Weight (g/mol) Key Findings
2,4-Difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide 2,4-difluoro 4-fluorophenyl Ethyl C₁₉H₂₀F₃N₃O 363.38 Hypothesized D3/D2 receptor affinity based on piperazine-ethyl-benzamide backbone .
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide () 4-fluoro 2-methoxyphenyl Ethyl C₂₀H₂₃FN₃O₂ 364.42 Methoxy group enhances serotonin (5-HT1A) receptor binding; used in PET imaging .
N-{2-[4-(3-Cyanophenyl)piperazin-1-yl]ethyl}-4-(thiophen-3-yl)benzamide () 4-(thiophen-3-yl) 3-cyanophenyl Ethoxyethyl C₂₅H₂₅N₄O₂S 453.56 Moderate D3 receptor selectivity (Ki = 12 nM) due to thiophene substitution .
3-Chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide () 3-chloro 4-fluorophenyl Ethyl C₁₉H₂₀ClFN₃O 367.84 Chlorine substitution improves metabolic stability but reduces CNS penetration .
4-Nitro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-pyridyl)benzamide () 4-nitro 2-methoxyphenyl Ethyl C₂₅H₂₇N₅O₄ 461.52 Nitro group confers high affinity for σ receptors (Ki < 5 nM) .

Physicochemical Properties

  • Lipophilicity: The 2,4-difluoro substitution increases logP (~2.8) compared to non-fluorinated analogs (e.g., logP = 2.1 for ), enhancing blood-brain barrier permeability but risking higher plasma protein binding .
  • Solubility: Polar substituents (e.g., ’s cyano group) improve aqueous solubility, whereas nitro groups () reduce it due to increased molecular rigidity .

Structure-Activity Relationships (SAR)

Piperazine Substitution: 4-Fluorophenyl (target compound) vs. 2-methoxyphenyl (): The latter’s methoxy group improves 5-HT1A affinity but reduces D3 selectivity due to steric hindrance . Electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring () enhance σ receptor binding but may introduce toxicity .

Benzamide Substituents :

  • 2,4-Difluoro vs. 4-fluoro (): Dual fluorination optimizes D3/D2 receptor balance, as seen in antipsychotic drug design .
  • Heterocyclic replacements (e.g., thiophene in ) broaden receptor profiles but complicate synthesis .

Biological Activity

2,4-Difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented structurally as follows:

\text{2 4 Difluoro N 2 4 4 fluorophenyl piperazin 1 yl ethyl}benzamide}

This structure features a difluorobenzamide core linked to a piperazine moiety, which is known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • PARP Inhibition : Similar compounds have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. In studies, analogs of this compound exhibited IC50 values ranging from 2.2 to 4.4 nmol/L against PARP1, indicating strong inhibitory effects on cell proliferation in BRCA-deficient models .
  • Muscarinic Receptor Antagonism : The compound's piperazine component suggests potential activity as a muscarinic receptor antagonist, which could be beneficial in treating cognitive deficits associated with neurological disorders such as Alzheimer's disease .

Efficacy in Cell Lines

The following table summarizes the IC50 values for various analogs and their effects on different cell lines:

CompoundTargetCell LineIC50 (nmol/L)
2,4-Difluoro-N-{...}PARP1V-C8 (Chinese hamster lung fibroblast)3.2 - 37.6
Analog 17PARP1BRCA-deficient cells2.2
Analog 43PARP1BRCA-deficient cells4.4

These results demonstrate that the compound and its analogs possess significant biological activity against cancer cell lines.

Case Studies

  • In Vivo Studies : In a xenograft model using BRCA1-mutated cells, administration of the compound resulted in a tumor growth inhibition rate of 96.6%, outperforming standard treatments like olaparib .
  • Neurological Applications : Research indicates that derivatives of this compound can mitigate cognitive deficits in animal models for Alzheimer's disease by modulating cholinergic signaling pathways .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that modifications to the piperazine ring and fluorine substitutions significantly impact biological activity. For instance:

  • The introduction of fluorine atoms at positions 2 and 4 on the benzene ring enhances binding affinity to target proteins through hydrogen bonding interactions .
  • Compounds with larger or more complex substituents on the piperazine tend to show reduced efficacy due to steric hindrance.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide?

  • Methodological Answer : The synthesis typically involves coupling a benzamide derivative with a piperazine-containing intermediate. Key steps include:

Acylation : React 2,4-difluorobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ethylenediamine derivatives.

Piperazine Functionalization : Introduce the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution under reflux conditions (80–100°C) in aprotic solvents like dichloromethane or acetonitrile.

Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization to isolate the product .

  • Critical Parameters : Maintain anhydrous conditions, use a base (e.g., K₂CO₃ or triethylamine) to neutralize HCl byproducts, and monitor reaction progress via TLC .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer : Combine multiple techniques for robust characterization:

NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 6.8–7.2 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .

HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to verify molecular ion peaks ([M+H]⁺ expected at ~434 m/z) .

Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .

Q. How can researchers optimize the yield of this compound during scale-up?

  • Methodological Answer :
  • Solvent Selection : Use high-boiling solvents (e.g., DMF or acetonitrile) to maintain reaction homogeneity at elevated temperatures .
  • Catalyst Optimization : Screen bases (e.g., DBU vs. K₂CO₃) to enhance coupling efficiency .
  • Workflow Automation : Implement continuous flow reactors for precise temperature and mixing control, reducing batch-to-batch variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s serotonin receptor binding affinity be resolved?

  • Methodological Answer : Contradictions may arise from differences in assay conditions or structural analogs. Resolve via:

Comparative Binding Assays : Use radioligand displacement studies (e.g., [³H]-8-OH-DPAT for 5-HT₁A receptors) under standardized buffer conditions (pH 7.4, 25°C) .

Structural Analysis : Compare substituent effects (e.g., 2,4-difluoro vs. 3-fluoro benzamide) using X-ray crystallography (e.g., piperazine ring chair conformation analysis) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites .

Q. What strategies enhance selective targeting of dopamine D3 vs. D2 receptors with this compound?

  • Methodological Answer :
  • Substituent Engineering : Modify the benzamide’s fluorine positions; 2,4-difluoro substitution shows higher D3 selectivity than mono-fluoro analogs .
  • Functional Assays : Measure cAMP inhibition in HEK-293 cells expressing D2/D3 receptors to quantify Gi/o protein coupling efficiency .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to reduce off-target oxidation .

Q. How can researchers address poor metabolic stability in preclinical studies?

  • Methodological Answer :

In Vitro Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., N-dealkylation of the piperazine ring) .

Prodrug Design : Mask labile groups (e.g., esterify the benzamide carbonyl) to improve plasma half-life .

Isotope Labeling : Synthesize deuterated analogs at vulnerable C-H bonds (e.g., piperazine CH₂ groups) to slow CYP450-mediated degradation .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values for this compound’s antimicrobial activity vary across studies?

  • Methodological Answer : Variations stem from:

Strain-Specific Effects : Test against standardized microbial panels (e.g., ATCC strains) with controlled inoculum sizes (1×10⁵ CFU/mL) .

Solubility Limitations : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution in aqueous media .

Synergistic Screening : Evaluate combinatorial effects with existing antibiotics (e.g., β-lactams) to clarify potency thresholds .

Structural and Mechanistic Insights

Q. What computational tools predict this compound’s pharmacokinetic profile?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (∼3.2), BBB permeability (CNS MPO score >4), and CYP inhibition .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane penetration and target binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.